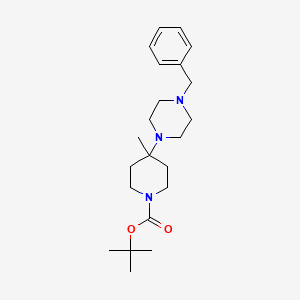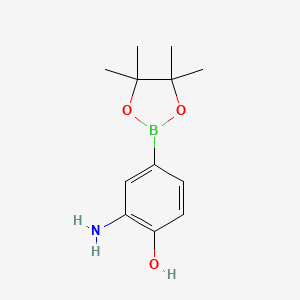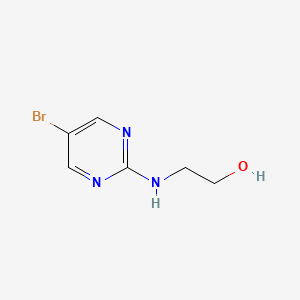
2-((5-Bromopyrimidin-2-yl)amino)ethanol
Übersicht
Beschreibung
2-((5-Bromopyrimidin-2-yl)amino)ethanol is a useful research compound. Its molecular formula is C6H8BrN3O and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der pulmonalen arteriellen Hypertonie
2-((5-Bromopyrimidin-2-yl)amino)ethanol: ist strukturell mit Macitentan verwandt, einem dualen Endothelin-Rezeptor-Antagonisten, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird . Die Fähigkeit der Verbindung, Endothelin-Rezeptoren zu blockieren, die an der Pathophysiologie der pulmonalen arteriellen Hypertonie beteiligt sind, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Behandlungen für diese Erkrankung.
Antihypertensives Mittel
Aufgrund seiner strukturellen Ähnlichkeit mit bekannten antihypertensiven Wirkstoffen könnte diese Verbindung als Ausgangspunkt für die Synthese neuer Medikamente dienen, die auf die Kontrolle von Bluthochdruck abzielen. Ihre Rolle als Endothelin-Rezeptor-Antagonist kann besonders vorteilhaft sein, um den Gefäßwiderstand und den Blutdruck zu senken .
Entwicklung von Orphan Drugs
Die Relevanz der Verbindung für Macitentan deutet auf ihr Potenzial als Orphan Drug hin – eine Kategorie von Arzneimitteln, die speziell zur Behandlung seltener Erkrankungen, auch bekannt als Orphan Diseases, entwickelt werden . Diese Anwendung ist bedeutsam, da der private Sektor keinen finanziellen Anreiz hat, Behandlungen für solche Erkrankungen zu entwickeln, die nicht profitabel sind.
Synthese von Pyrimidinderivaten
5-BROMO-2-(2-HYDROXYETHYLAMINO)PYRIMIDIN: kann zur Synthese verschiedener Pyrimidinderivate verwendet werden, die in der medizinischen Chemie wichtig sind. Pyrimidinringe sind in vielen Pharmazeutika vorhanden und wertvoll für ihre vielfältigen biologischen Aktivitäten .
Chemische Forschung und Synthese
Diese Verbindung kann in der chemischen Forschung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Sein Bromatom und seine Aminoethanolgruppe machen es zu einem vielseitigen Reagenz für Substitutionen und andere chemische Transformationen .
Materialwissenschaft
In der Materialwissenschaft könnte die Verbindung für die Entwicklung neuartiger Materialien mit spezifischen optischen oder elektronischen Eigenschaften untersucht werden, da Pyrimidin und seine Derivate häufig im Bereich der leitfähigen Polymere eine Rolle spielen .
Biochemische Studien
Das Potenzial der Verbindung, mit verschiedenen Enzymen und Rezeptoren zu interagieren, macht sie zu einem wertvollen Werkzeug für biochemische Studien, insbesondere im Verständnis der Mechanismen von Krankheiten und der Entwicklung therapeutischer Strategien .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie können Derivate von Pyrimidin, wie 5-BROMO-2-(2-HYDROXYETHYLAMINO)PYRIMIDIN, auf ihre potenzielle Verwendung als Herbizide oder Pestizide untersucht werden, die zum Schutz von Nutzpflanzen und zur Optimierung des Ertrags beitragen .
Wirkmechanismus
Target of Action
The primary targets of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it could potentially interact with a variety of biological targets .
Mode of Action
Given its structural similarity to pyrimidine, it might interact with biological targets in a similar manner as other pyrimidine derivatives .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Eigenschaften
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWENNIWOWMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675147 | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-42-0 | |
| Record name | 2-[(5-Bromo-2-pyrimidinyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



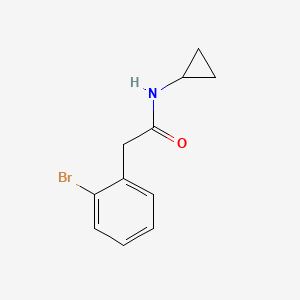

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)
![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)
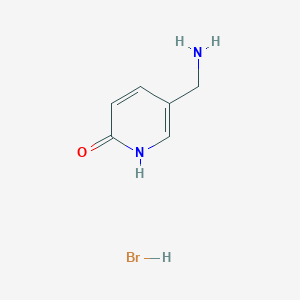
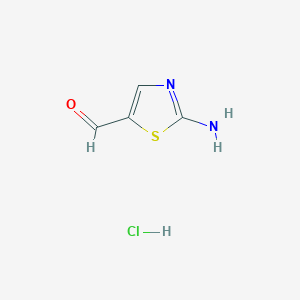
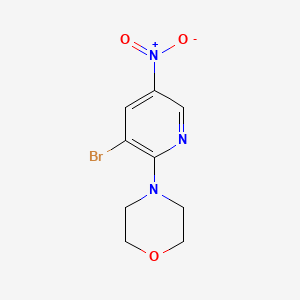

![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)
![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)
